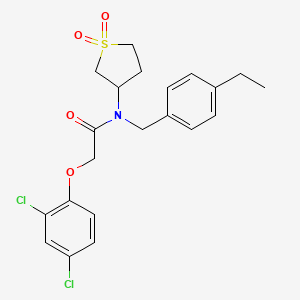
C24H17BrClN3O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. この化合物は、構造中に臭素、塩素、窒素、酸素原子を含む複雑な有機分子です。そのユニークな化学的特性により、さまざまな科学研究アプリケーションで使用されています。
準備方法
合成経路と反応条件
N-(3-アセタミドフェニル)-6-ブロモ-2-(2-クロロフェニル)キノリン-4-カルボキサミド の合成には、キノリン環の形成と臭素および塩素置換基の導入を含む複数のステップが含まれます。反応条件は通常、目的の生成物が得られるように、有機溶媒、触媒、特定の温度および圧力条件の使用が含まれます。
工業生産方法
この化合物の工業生産には、自動化された反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。これらの方法は、さまざまなアプリケーションでの使用に不可欠な、化合物の高い収率と純度を保証します。
化学反応の分析
反応の種類
N-(3-アセタミドフェニル)-6-ブロモ-2-(2-クロロフェニル)キノリン-4-カルボキサミド: は、次のようないくつかの種類の化学反応を受けます。
酸化: この化合物は、酸化されてさまざまな酸化された誘導体を形成することができます。
還元: 還元反応により、化合物の還元された形態が生成される可能性があります。
置換: 臭素と塩素の原子は、適切な条件下で他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核試薬が含まれます。反応は通常、目的の生成物が形成されるように、制御された温度と圧力条件下で行われます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により、追加の酸素含有官能基を持つキノリン誘導体が得られる場合があり、置換反応により、ハロゲンまたはアルキル基が異なる化合物が生成される場合があります。
科学研究アプリケーション
N-(3-アセタミドフェニル)-6-ブロモ-2-(2-クロロフェニル)キノリン-4-カルボキサミド: は、次のような幅広い科学研究アプリケーションを持っています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤や抗がん剤などの潜在的な生物活性について研究されています。
医学: さまざまな病気における潜在的な治療効果について調査されています。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(3-アセタミドフェニル)-6-ブロモ-2-(2-クロロフェニル)キノリン-4-カルボキサミド の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定のアプリケーションとその使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
N-(3-アセタミドフェニル)-6-ブロモ-2-(2-クロロフェニル)キノリン-4-カルボキサミド に類似する化合物には、次のような、さまざまな置換基を持つ他のキノリン誘導体があります。
- N-(3-アセタミドフェニル)-6-ブロモ-2-(2-フルオロフェニル)キノリン-4-カルボキサミド
- N-(3-アセタミドフェニル)-6-ブロモ-2-(2-メチルフェニル)キノリン-4-カルボキサミド
独自性
N-(3-アセタミドフェニル)-6-ブロモ-2-(2-クロロフェニル)キノリン-4-カルボキサミド の独自性は、臭素と塩素の置換基の特定の組み合わせにあります。これは、明確な化学的および生物学的特性を付与します。これは、さまざまな研究および工業用アプリケーションにとって貴重な化合物になります。
類似化合物との比較
Similar Compounds
Similar compounds to N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide include other quinoline derivatives with different substituents, such as:
- N-(3-acetamidophenyl)-6-bromo-2-(2-fluorophenyl)quinoline-4-carboxamide
- N-(3-acetamidophenyl)-6-bromo-2-(2-methylphenyl)quinoline-4-carboxamide
Uniqueness
The uniqueness of N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide lies in its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H17BrClN3O2 |
|---|---|
分子量 |
494.8 g/mol |
IUPAC名 |
9-bromo-2-(4-chlorophenyl)-5'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C24H17BrClN3O2/c1-13-2-8-19-18(10-13)24(23(30)27-19)29-21(17-11-15(25)5-9-22(17)31-24)12-20(28-29)14-3-6-16(26)7-4-14/h2-11,21H,12H2,1H3,(H,27,30) |
InChIキー |
PGSMYNGYERQITO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)C23N4C(CC(=N4)C5=CC=C(C=C5)Cl)C6=C(O3)C=CC(=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one](/img/structure/B12136743.png)
![2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136747.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12136750.png)
![2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B12136751.png)
![6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B12136762.png)
![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphen yl)acetamide](/img/structure/B12136769.png)
![1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12136777.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136789.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136793.png)
![3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136796.png)
![N-{4,5-dimethyl-3-[(piperidin-1-yl)(thiophen-2-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12136799.png)
![2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12136802.png)
![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136810.png)
